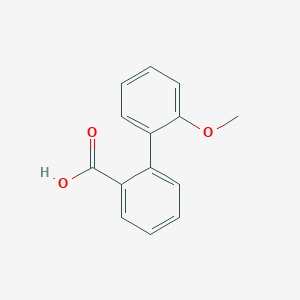

2-(2-Methoxyphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONMCRNZWAMEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294684 | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17296-28-5 | |

| Record name | 17296-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17296-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Methoxyphenyl)benzoic Acid for Advanced Research

Abstract

This technical guide provides an in-depth exploration of 2-(2-Methoxyphenyl)benzoic acid (also known as 2'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid), a versatile biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will cover its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, discuss its chemical reactivity, and highlight its applications as a pivotal intermediate in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of this compound.

Compound Identification and Physicochemical Properties

2-(2-Methoxyphenyl)benzoic acid is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a methoxy group at the 2'-position. This specific arrangement of functional groups imparts unique conformational and electronic properties, making it a valuable building block in organic synthesis.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 17296-28-5 | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[1] |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-methoxyphenyl)benzoic acid | PubChem[1] |

| Synonyms | 2'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid, 2'-Methoxybiphenyl-2-carboxylic acid | PubChem[1] |

Physicochemical Data

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Calculated XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Note: Experimental data for properties like melting and boiling points are not consistently reported across public databases. Researchers should perform their own characterization.

Synthesis and Purification: A Validated Protocol

The construction of the biaryl scaffold is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

Synthetic Strategy: Suzuki-Miyaura Coupling

The causality behind choosing this pathway lies in its efficiency and modularity. It allows for the direct formation of the C-C bond between the two aromatic rings with high yields. The reaction couples methyl 2-bromobenzoate with 2-methoxyphenylboronic acid, followed by saponification to yield the target carboxylic acid. Using the methyl ester of 2-bromobenzoate instead of the free acid is a deliberate choice to prevent potential side reactions, such as the decarboxylation of the benzoic acid or interference with the basic conditions of the coupling reaction.

Experimental Workflow Diagram

Caption: Suzuki coupling followed by saponification workflow.

Detailed Step-by-Step Protocol

This protocol is adapted from established methodologies for Suzuki-Miyaura couplings and subsequent saponifications.[2]

Part A: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-bromobenzoate (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.

-

Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude methyl 2-(2-methoxyphenyl)benzoate by flash column chromatography on silica gel.

Part B: Saponification

-

Setup: Dissolve the purified methyl 2-(2-methoxyphenyl)benzoate (1.0 eq) in methanol. Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Isolation: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Precipitation: Carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2-(2-methoxyphenyl)benzoic acid will form.

-

Final Purification: Collect the solid product by vacuum filtration, washing with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield the pure carboxylic acid.

Chemical Reactivity and Applications

The utility of 2-(2-methoxyphenyl)benzoic acid stems from its two primary functional groups: the carboxylic acid and the biaryl backbone.

Reactivity Profile

The carboxylic acid moiety can undergo standard transformations such as:

-

Esterification: Formation of esters for use as prodrugs or for further functionalization.

-

Amidation: Coupling with amines to form amides, a common linkage in pharmacologically active molecules.

-

Reduction: Conversion to the corresponding alcohol, 2-(2-methoxyphenyl)methanol.

The biaryl system provides a rigid scaffold and can be further modified through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Applications in Drug Discovery and Materials Science

Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Benzoic acid and its derivatives are fundamental building blocks in the synthesis of numerous synthetic bioactive molecules and are investigated for their therapeutic potential, including anticancer and antitubercular activities.[3][4]

-

Precursor to Active Pharmaceutical Ingredients (APIs): This molecule serves as a key intermediate for more complex APIs. Its structure is a component of molecules designed to treat a variety of conditions.

-

Molecular Scaffolding: The defined spatial relationship between the two phenyl rings makes it an excellent scaffold for orienting other functional groups to interact with protein binding pockets.

-

Synthesis of Heterocycles: The carboxylic acid can be used as a handle to construct fused heterocyclic systems, which are prevalent in modern pharmaceuticals.

Reaction Mechanism Diagram: Amide Coupling

A common and crucial reaction is the formation of an amide bond, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Caption: Simplified mechanism for amide bond formation.

Safety and Handling

As a laboratory chemical, 2-(2-methoxyphenyl)benzoic acid requires careful handling.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][7]

Conclusion

2-(2-Methoxyphenyl)benzoic acid is a high-value chemical intermediate with significant potential for researchers in synthetic chemistry. Its well-defined structure and versatile functional groups make it an ideal starting point for the synthesis of novel compounds with potential applications in pharmacology and materials science. The Suzuki-Miyaura coupling provides a robust and scalable method for its preparation. Adherence to proper safety protocols is essential when handling this compound. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in a research and development setting.

References

-

PubChem. 2-(2-Methoxyphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(2-Methoxyphenyl)benzoic Acid: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyphenyl)benzoic acid (CAS No. 17296-28-5), a sterically hindered biaryl carboxylic acid. Biaryl scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] This document details the compound's precise molecular structure and nomenclature, presents a robust two-step synthesis protocol via Suzuki-Miyaura coupling followed by saponification, and offers an in-depth analysis of its characterization through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide is intended for researchers, medicinal chemists, and process development scientists who require a foundational understanding or a practical methodology for utilizing this versatile synthetic intermediate.

Molecular Structure and Nomenclature

2-(2-Methoxyphenyl)benzoic acid is a biphenyl derivative characterized by a carboxylic acid group and a methoxy group positioned at the ortho-positions (2 and 2', respectively) of the two phenyl rings. This specific substitution pattern imposes significant steric hindrance around the biphenyl linkage, which can restrict rotation and potentially lead to atropisomerism, a form of axial chirality.

1.1. IUPAC Naming and Identification

The systematic name for this compound according to IUPAC nomenclature is 2-(2-methoxyphenyl)benzoic acid .[2] Key identifiers are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methoxyphenyl)benzoic acid | [2] |

| Synonyms | 2'-Methoxybiphenyl-2-carboxylic acid, 2'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid | [3] |

| CAS Number | 17296-28-5 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₃ | [3][4] |

| Molecular Weight | 228.25 g/mol | |

| InChI Key | DONMCRNZWAMEGC-UHFFFAOYSA-N |

1.2. Structural Breakdown

The name itself provides a clear map to the molecular structure, as illustrated in the diagram below.

2.2. Step 1: Suzuki-Miyaura Cross-Coupling

This step constructs the C-C bond between the two aromatic rings. The use of a methyl ester derivative of the benzoic acid starting material is a common strategy to prevent potential side reactions involving the acidic proton.

Protocol:

-

Inert Atmosphere: To a dry Schlenk flask, add methyl 2-bromobenzoate (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step; residual oxygen can lead to the formation of palladium black and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) via syringe. The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude methyl 2-(2-methoxyphenyl)benzoate can be purified by flash column chromatography on silica gel.

Mechanistic Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. It accelerates the rate-determining oxidative addition step, especially with the sterically hindered ortho-substituted aryl bromide, and promotes the final reductive elimination, outcompeting side reactions like protodehalogenation. [5]

2.3. Step 2: Saponification (Ester Hydrolysis)

This is a standard hydrolysis to convert the intermediate methyl ester into the final carboxylic acid product.

Protocol:

-

Reaction Setup: Dissolve the purified methyl 2-(2-methoxyphenyl)benzoate (1.0 eq.) in methanol. Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).

-

Hydrolysis: Heat the mixture to reflux for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Isolation: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

-

Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the final product.

Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented here are based on established fragmentation patterns and spectroscopic principles for the relevant functional groups.

3.1. Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Boiling Point (est.) | 344.7 ± 17.0 °C at 760 mmHg |

| Density (est.) | 1.2 ± 0.1 g/cm³ |

| pKa (est.) | ~4.0 |

(Estimated data from Echemi)[3]

3.2. Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern. The primary fragmentation involves a characteristic ipso-substitution, where the methoxy group is expelled. [6]

| m/z Value | Ion | Interpretation |

|---|---|---|

| 228 | [M]⁺ | Molecular ion, confirming the formula C₁₄H₁₂O₃. |

| 197 | [M - •OCH₃]⁺ | Key Fragment . Loss of a methoxy radical (31 Da) via an intramolecular ipso-substitution, forming a stable dibenzo[b,d]pyran-6-one cation structure. This is a highly diagnostic peak for this class of compounds. [6] |

| 181 | [M - •COOH]⁺ | Loss of the carboxylic acid radical (45 Da). |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation, resulting from further fragmentation. |

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-methoxyphenyl)benzoic acid is dominated by features characteristic of a carboxylic acid dimer (due to strong intermolecular hydrogen bonding in the solid state) and the aromatic ether.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3300 - 2500 (broad) | O-H stretch | Very broad and characteristic absorption of a hydrogen-bonded carboxylic acid dimer. |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H stretching. |

| 2960 - 2850 | C-H stretch (sp³) | Stretching of the methyl group in the methoxy substituent. |

| ~1700 (strong, sharp) | C=O stretch | Carbonyl stretch of the carboxylic acid. Its position indicates conjugation with the aromatic ring. |

| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1300 - 1200 | C-O stretch | Asymmetric C-O-C stretching of the aryl ether and C-O stretching of the carboxylic acid. |

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, published NMR data for this compound is not widely available. However, the expected features can be reliably predicted based on its structure.

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm, due to the acidic nature and hydrogen bonding.

-

Aromatic Protons (Ar-H): A complex series of multiplets would appear between ~6.9 and 8.0 ppm. Due to the 2,2'-substitution pattern, all eight aromatic protons are chemically distinct, leading to overlapping signals.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons would be expected around 3.8-3.9 ppm.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 168-172 ppm.

-

Aromatic Carbons (Ar-C): Twelve distinct signals are expected in the aromatic region (~110-160 ppm). The carbon attached to the methoxy group (C2') would be significantly deshielded (~155-158 ppm), while the carbon attached to the carboxylic acid (C2) would also be deshielded. The presence of restricted rotation (atropisomerism) could lead to peak broadening for the carbons near the biphenyl linkage at room temperature.

-

Methoxy Carbon (-OCH₃): A signal around 55-56 ppm is characteristic for an aromatic methoxy group. [7]

Applications in Research and Development

2-(2-Methoxyphenyl)benzoic acid is primarily utilized as a synthetic intermediate or building block in organic synthesis. Its value lies in its pre-functionalized, sterically demanding biphenyl core.

-

Precursor to Complex Biaryls: It serves as a starting point for synthesizing more complex molecules where the 2,2'-disubstituted biphenyl motif is required for specific biological activity or material properties. The carboxylic acid and methoxy groups offer handles for further chemical modification.

-

Medicinal Chemistry: Biphenyl carboxylic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. [8]This compound provides a scaffold for the synthesis of novel analogues for drug discovery programs.

-

Ligand Synthesis: The structure can be incorporated into more elaborate molecules designed as ligands for metal catalysts, where the steric bulk can influence the catalyst's selectivity and activity.

Conclusion

2-(2-Methoxyphenyl)benzoic acid is a valuable chemical entity whose synthesis and characterization require a nuanced understanding of modern synthetic methods and spectroscopic analysis. The recommended two-step synthesis, leveraging a Suzuki-Miyaura coupling, provides a reliable and scalable route to this sterically hindered molecule. Its characterization is defined by a distinctive mass spectrometric fragmentation pattern and the classic infrared signatures of a carboxylic acid dimer. While its primary role is that of a synthetic intermediate, its structural features make it a compelling starting point for innovation in medicinal chemistry and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263251, 2-(2-Methoxyphenyl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Australian Journal of Chemistry. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxyphenyl benzoate (CAS 531-37-3). Retrieved from [Link].

-

Dakota Pharm. (2026, January 6). 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). (2-Methoxy)biphenyl-2'-N-methylcarboxamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20109386, 2-[(2-Methoxyphenyl)methoxy]benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from [Link]

-

ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 2-Biphenyl-(2'-methoxy)carboxylic acid | CAS 17296-28-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759547, 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

Zand, N. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Zaikin, V. G., & Varlamov, A. V. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

-

ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

-

PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Biphenylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dimethoxy-biphenyl-2-carboxylic acid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Biphenyl-(2'-methoxy)carboxylic acid | CAS 17296-28-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. whitman.edu [whitman.edu]

Introduction: The Strategic Importance of a Twisted Biaryl Scaffold

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)benzoic Acid

2-(2-Methoxyphenyl)benzoic acid is a non-planar biaryl carboxylic acid whose unique three-dimensional structure makes it a valuable intermediate in several fields of chemical science. Its significance stems from the sterically hindered bond between the two phenyl rings, which restricts free rotation and imparts specific conformational properties. This structural motif is a key component in the synthesis of pharmacologically active molecules, advanced materials, and specialized ligands for catalysis.[1] The presence of both a carboxylic acid and a methoxy group provides two distinct points for further chemical modification, allowing for its incorporation into more complex molecular architectures.[2]

However, the synthesis of 2,2'-disubstituted biaryls like 2-(2-Methoxyphenyl)benzoic acid presents a significant challenge. The steric hindrance around the coupling sites can impede bond formation, often requiring carefully optimized reaction conditions. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific application.

Chapter 1: Palladium-Catalyzed Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura cross-coupling reaction is arguably the most versatile and widely employed method for constructing C(sp²)–C(sp²) bonds, forming the cornerstone of modern biaryl synthesis.[3][4] The reaction's high functional group tolerance, generally excellent yields, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for molecules like 2-(2-Methoxyphenyl)benzoic acid.

The core of the reaction involves the coupling of an organoboron species (e.g., 2-methoxyphenylboronic acid) with an organohalide or triflate (e.g., a derivative of 2-bromobenzoic acid) in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

The choice of ligand on the palladium catalyst is critical, especially for sterically hindered couplings. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the synthesis starting from methyl 2-bromobenzoate and 2-methoxyphenylboronic acid. The ester is used to protect the acidic proton of the carboxylic acid, which would otherwise interfere with the reaction. The final step is saponification to yield the target acid.

Step 1: Palladium-Catalyzed Cross-Coupling

-

Materials:

-

Methyl 2-bromobenzoate

-

2-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene, Ethanol, Deionized Water (degassed)

-

Schlenk flask or oven-dried round-bottom flask with septum

-

-

Procedure:

-

To a Schlenk flask, add methyl 2-bromobenzoate (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[2]

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, methyl 2-(2-methoxyphenyl)benzoate, by column chromatography on silica gel.

-

Step 2: Saponification

-

Materials:

-

Methyl 2-(2-methoxyphenyl)benzoate

-

Methanol, Deionized Water

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the purified methyl ester from Step 1 in methanol.

-

Add an aqueous solution of sodium hydroxide (3.0 equiv.).

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.[2]

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl, which will cause a white precipitate to form.[2]

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to obtain 2-(2-Methoxyphenyl)benzoic acid.

-

Chapter 2: Ullmann Condensation: The Classic Copper-Catalyzed Route

The Ullmann condensation is a classical method for forming aryl-aryl bonds, as well as aryl-ether and aryl-amine bonds, using copper as a catalyst.[5][6] While traditional Ullmann reactions are notorious for requiring harsh conditions—high temperatures (>200 °C) and stoichiometric amounts of copper powder—modern protocols have significantly improved the reaction's scope and practicality through the use of soluble copper(I) salts and accelerating ligands.[7][8]

For the synthesis of 2-(2-Methoxyphenyl)benzoic acid, a plausible Ullmann pathway involves the coupling of 2-chlorobenzoic acid and 2-iodoanisole. The presence of the carboxylic acid group in one of the reactants can facilitate the reaction.[8]

Causality and Experimental Design

The mechanism of the Ullmann reaction is less universally agreed upon than the Suzuki coupling but is generally believed to involve oxidative addition of the aryl halide to a Cu(I) species. The choice of a copper(I) source (e.g., CuI) and a ligand (e.g., phenanthroline or a diamine) is crucial for modern, lower-temperature Ullmann reactions. The ligand stabilizes the organocopper intermediates and facilitates the reductive elimination step. A strong base is required to deprotonate the carboxylic acid, forming a carboxylate that can coordinate to the copper center.

Visualizing the Ullmann Workflow

Caption: General experimental workflow for the Ullmann condensation.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

-

Materials:

-

2-Chlorobenzoic acid

-

2-Iodoanisole

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline (or other suitable ligand)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In an oven-dried flask, combine 2-chlorobenzoic acid (1.2 equiv.), 2-iodoanisole (1.0 equiv.), CuI (10-20 mol%), 1,10-phenanthroline (20-40 mol%), and K₂CO₃ (2.5 equiv.).

-

Add anhydrous DMF as the solvent.

-

Flush the system with an inert gas (argon or nitrogen).

-

Heat the mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing dilute HCl, which will neutralize the base and precipitate the crude product.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the target acid.

-

Chapter 3: Grignard Reagent-Based Synthesis

The Grignard reaction is a powerful and fundamental tool in organic chemistry for creating carbon-carbon bonds.[9] A pathway utilizing a Grignard reagent can be envisioned for synthesizing 2-(2-Methoxyphenyl)benzoic acid, typically by reacting an arylmagnesium halide with a suitable electrophile.

A highly effective strategy involves the reaction of a Grignard reagent with carbon dioxide (carboxylation) to form the benzoic acid.[10] This requires the prior synthesis of 2-(2-methoxyphenyl)bromobenzene. A more direct, though potentially lower-yielding, approach is the coupling of 2-methoxyphenylmagnesium bromide with a derivative of 2-halobenzoic acid, such as methyl 2-bromobenzoate.

Challenges and Rationale

The primary challenge is the high reactivity of the Grignard reagent, which is a strong base and nucleophile.[9] It will react readily with any acidic protons, including the carboxylic acid proton. Therefore, any carboxylic acid functionality must be protected, usually as an ester, before being exposed to the Grignard reagent.[11] Anhydrous conditions are absolutely critical, as even trace amounts of water will quench the Grignard reagent.[10]

Visualizing the Grignard Pathway

Caption: A potential Grignard pathway for the synthesis.

Experimental Protocol: Grignard-Based Synthesis

-

Materials:

-

2-Bromoanisole

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or THF

-

Methyl 2-bromobenzoate

-

Iodine crystal (for initiation)

-

Aqueous HCl

-

-

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry all glassware and cool under a stream of dry nitrogen or argon.

-

Place magnesium turnings (1.1 equiv.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve 2-bromoanisole (1.0 equiv.) in anhydrous ether/THF and add a small portion to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated.

-

Add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C.

-

Dissolve methyl 2-bromobenzoate (0.9 equiv.) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution. Note: A transition metal catalyst (e.g., a palladium or nickel complex) may be required to facilitate this cross-coupling step, which is a variation known as a Kumada or Negishi-type coupling.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding saturated aqueous ammonium chloride solution, followed by dilute HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

The combined organic extracts contain the ester product, which must then be saponified as described in the Suzuki-Miyaura protocol (Chapter 1, Step 2) to yield the final carboxylic acid.

-

-

Chapter 4: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on factors such as starting material cost, required equipment, desired scale, and robustness. The following table provides a comparative summary of the three primary pathways discussed.

| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation | Grignard-Based Synthesis |

| Starting Materials | Aryl halide/triflate, Arylboronic acid | Two aryl halides | Aryl halide, Mg, Aryl halide ester |

| Key Reagents | Palladium catalyst, Phosphine ligand, Base | Copper catalyst, Ligand, Base | Anhydrous solvents, Mg |

| Typical Yield | High (70-95%) | Moderate to High (50-85%) | Variable (30-70%) |

| Reaction Conditions | Mild to moderate (RT to 100 °C) | Harsh (traditional) to Moderate (modern) | Requires strictly anhydrous conditions |

| Advantages | High functional group tolerance, reliable, vast substrate scope.[12][13] | Uses inexpensive copper catalyst, good for specific substrates.[14] | Uses inexpensive and fundamental reagents. |

| Disadvantages | Expensive palladium catalyst and ligands, potentially toxic boron reagents. | Often requires high temperatures and long reaction times, narrower scope.[5] | Low functional group tolerance, sensitive to moisture, potential side reactions.[9][10] |

| Ideal Application | Laboratory-scale synthesis, complex molecule synthesis. | Industrial-scale synthesis where cost is a major driver. | When starting materials for other methods are unavailable. |

Chapter 5: Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, 2-(2-Methoxyphenyl)benzoic acid, must be purified and its identity confirmed.

-

Purification: The primary method for purifying the final acidic product is recrystallization . A suitable solvent system (e.g., ethanol/water or toluene) is chosen in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are removed by hot filtration. For intermediates or if recrystallization is ineffective, column chromatography on silica gel is the method of choice.[2] Other methods, such as treatment with activated carbon to remove colored impurities or the use of ion-exchange resins, can also be employed.[15]

-

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the two distinct phenyl rings and the methoxy and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-O stretches of the ether and acid.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

-

Conclusion

The synthesis of 2-(2-Methoxyphenyl)benzoic acid can be successfully achieved through several distinct pathways, each with its own set of advantages and challenges. The Suzuki-Miyaura coupling stands out as the most versatile and reliable method for laboratory-scale synthesis, offering high yields under relatively mild conditions. The Ullmann condensation , while historically significant, is best suited for specific industrial applications where the lower cost of copper outweighs the often more demanding reaction conditions. Finally, the Grignard-based synthesis provides a classic organometallic approach, though its sensitivity and lower functional group tolerance make it a less favored option when alternatives are available. A thorough understanding of the mechanistic principles and practical considerations detailed in this guide will empower researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)

- Grignard Reaction. Grignard Synthesis of Triphenylmethanol.

- Organic synthesis: benzoic acid via a grignard reaction. University of the West Indies.

- GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Michigan-Dearborn.

- Ullmann condens

- INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Technical University of Budapest.

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

-

Method for the purification of benzoic acid. European Patent Office - EP 0453022 A2. [Link]

- Purification of benzoic acid.

- Process for the purification of benzoic acid.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. Acme Hardesty. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. pp.bme.hu [pp.bme.hu]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. data.epo.org [data.epo.org]

Spectroscopic data of 2-(2-Methoxyphenyl)benzoic acid (NMR, IR, Mass Spec)

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Methoxyphenyl)benzoic acid, also known as 2'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the unambiguous structural characterization of this important biphenyl derivative.

Introduction: The Structural Elucidation Challenge

2-(2-Methoxyphenyl)benzoic acid (C₁₄H₁₂O₃, M.W. 228.24 g/mol ) is a sterically hindered biaryl carboxylic acid.[1] Its structure, featuring two substituted phenyl rings, presents a unique spectroscopic puzzle. The rotational restriction around the biphenyl bond, influenced by the ortho-substituents (-COOH and -OCH₃), significantly impacts the chemical environment of each nucleus. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is therefore paramount for confirming its identity and purity. This guide explains the causality behind the observed and expected spectral features, providing a self-validating framework for its characterization.

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[1] |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| Melting Point | 160-162 °C | Sigma-Aldrich[2] |

Below is the chemical structure with a numbering system that will be used for spectral assignments throughout this guide.

Caption: Structure and numbering of 2-(2-Methoxyphenyl)benzoic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. Electron Ionization (EI) is a standard technique for this class of compounds.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a volatile solvent like methanol or ethyl acetate.

-

Injection: 1 µL of the sample is injected into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5ms).

-

GC Separation: A temperature gradient is applied (e.g., starting at 100°C, ramping to 280°C) to ensure volatilization and separation from impurities.

-

Ionization: The eluent enters the mass spectrometer, where it is ionized using a standard 70 eV electron beam (Electron Ionization).

-

Analysis: Ions are separated by a quadrupole mass analyzer and detected.

Data Interpretation

The EI mass spectrum provides conclusive evidence for the molecular formula. The fragmentation pattern is characteristic of the two key functional groups and the biphenyl core.

Table 1: Key Mass Spectrometry Data

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 228 | [M]⁺ | Molecular Ion: Confirms the molecular weight of 228 g/mol .[1] |

| 211 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 199 | [M - COOH]⁺ | Loss of the entire carboxyl group, a common fragmentation for benzoic acids. |

| 183 | [M - COOH - O]⁺ | Subsequent loss of the methoxy oxygen, suggesting a rearrangement. |

| 168 | [M - COOH - OCH₃]⁺ | Loss of the carboxyl and methoxy radicals. |

The presence of the molecular ion at m/z 228 is the most critical piece of data. Subsequent fragmentation, including the characteristic loss of the carboxylic acid group (a loss of 45 amu), strongly supports the proposed structure.

Caption: Key fragmentation pathways for 2-(2-Methoxyphenyl)benzoic acid in EI-MS.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is essential for mapping the proton environment of a molecule. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid, the methoxy group, and the eight aromatic protons distributed across two different ring systems.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred to ensure the acidic proton is observable.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: A standard pulse program is used to acquire 16-32 scans.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted Spectrum and Interpretation

Table 2: Predicted ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H (Carboxyl) | ~12.5 | br s | 1H | -COOH |

| H3, H4, H5, H6 | 7.3 - 7.8 | m | 4H | Benzoic acid ring protons |

| H3', H4', H5', H6' | 6.9 - 7.4 | m | 4H | Methoxy-phenyl ring protons |

| H (Methoxy) | ~3.7 | s | 3H | -OCH₃ |

-

Carboxylic Proton (~12.5 ppm): This proton appears as a broad singlet far downfield due to its acidic nature and hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.

-

Aromatic Protons (6.9 - 7.8 ppm): The eight aromatic protons will appear as a complex series of overlapping multiplets. The protons on the methoxy-substituted ring are expected to be slightly more upfield due to the electron-donating effect of the -OCH₃ group. The protons on the benzoic acid ring will be slightly more downfield due to the electron-withdrawing nature of the -COOH group. The complexity arises from both ortho- and meta-couplings.

-

Methoxy Protons (~3.7 ppm): This group appears as a sharp singlet, as it has no adjacent protons to couple with, integrating to three protons.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer (e.g., at 100 MHz for a 400 MHz instrument).

-

Acquisition: A standard proton-decoupled pulse sequence is used, requiring several hundred to thousands of scans for adequate signal-to-noise.

Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Assignment |

|---|---|---|

| C7 | ~168 | Carboxyl (-C OOH) |

| C2' | ~157 | Methoxy-bearing aromatic carbon (C -OCH₃) |

| C1, C1' | 138 - 142 | Quaternary carbons of the biphenyl linkage |

| C2, C3, C4, C5, C6 | 125 - 135 | Aromatic CH carbons (benzoic acid ring) |

| C3', C4', C5', C6' | 110 - 132 | Aromatic CH carbons (methoxy-phenyl ring) |

| C8 | ~55 | Methoxy (-OC H₃) |

-

Carbonyl Carbon (~168 ppm): The carboxylic acid carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (110 - 157 ppm): The 12 aromatic carbons will appear in this region. The carbon directly attached to the methoxy group (C2') is expected to be the most downfield of the aromatic carbons (~157 ppm) due to the strong deshielding effect of the oxygen atom. The quaternary carbons involved in the C-C bond between the rings (C1, C1') will also be downfield.

-

Methoxy Carbon (~55 ppm): The carbon of the methyl group appears upfield, in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Pressure is applied to ensure good contact, and the spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean ATR crystal is recorded first and automatically subtracted.

Predicted Spectrum and Interpretation

The IR spectrum is dominated by features from the carboxylic acid and the substituted aromatic rings.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad and strong absorption characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3] |

| 3000-3100 | C-H stretch | Aromatic | Medium to weak bands corresponding to the C-H bonds on the phenyl rings. |

| ~2840, ~2960 | C-H stretch | Methoxy (-OCH₃) | Weak bands for the symmetric and asymmetric stretching of the methyl group. |

| 1680-1710 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption for the carbonyl group. Its position indicates conjugation with the aromatic ring.[4] |

| 1580-1600 | C=C stretch | Aromatic | Strong to medium absorptions from the aromatic ring skeletal vibrations. |

| 1240-1280 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching from the Ar-O-CH₃ moiety. |

| 1180-1300 | C-O stretch | Carboxylic Acid | Stretching of the C-O single bond in the carboxylic acid group. |

The most diagnostic peaks are the extremely broad O-H stretch centered around 3000 cm⁻¹ and the intense C=O stretch near 1700 cm⁻¹. These two features are a definitive signature of a carboxylic acid functional group.

Conclusion

The structural confirmation of 2-(2-Methoxyphenyl)benzoic acid is reliably achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy. Mass spectrometry confirms the molecular weight of 228 g/mol and shows a logical fragmentation pattern. ¹H and ¹³C NMR spectroscopy, while requiring careful interpretation due to the molecule's conformational rigidity and overlapping aromatic signals, provide a complete map of the proton and carbon environments. Finally, IR spectroscopy offers unambiguous identification of the critical carboxylic acid and aryl ether functional groups. Together, these techniques provide a robust, self-validating dataset for the definitive characterization of the molecule.

References

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Brown, J. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

Kolehmainen, E., et al. (2007). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Retrieved from [Link]

Sources

- 1. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid | 17296-28-5 [sigmaaldrich.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyphenyl)benzoic Acid

Introduction

2-(2-Methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative, represents a class of compounds with significant interest in pharmaceutical and materials science research. Its structural motif, featuring two phenyl rings with differential substitution, imparts unique physicochemical properties that are critical to its behavior in various applications. As with any compound destined for advanced research and development, a thorough understanding of its solubility and stability is paramount. This guide provides a comprehensive overview of the solubility profile and chemical stability of 2-(2-Methoxyphenyl)benzoic acid, offering both theoretical insights and practical, field-proven methodologies for its characterization.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing self-validating protocols to ensure the generation of reliable and reproducible results.

Part 1: Solubility Profile of 2-(2-Methoxyphenyl)benzoic Acid

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability, formulation feasibility, and overall developability.[1][2] The structure of 2-(2-Methoxyphenyl)benzoic acid—comprising a polar carboxylic acid group and a largely non-polar biphenyl backbone with a methoxy substituent—suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Expected Solubility in Common Laboratory Solvents

While specific quantitative solubility data for 2-(2-Methoxyphenyl)benzoic acid is not extensively published, we can infer its likely behavior based on its structural components and data from closely related analogues such as benzoic acid and 2-hydroxybenzoic acid.[3][4][5][6][7][8][9][10][11][12]

The molecule possesses both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and hydrogen bond acceptors (the carboxylic and methoxy oxygens), as well as a large lipophilic surface area from the biphenyl rings. This duality governs its interactions with different solvents.

Table 1: Predicted Qualitative Solubility of 2-(2-Methoxyphenyl)benzoic Acid

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High to Very High | These solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid group. The organic nature of these solvents also accommodates the non-polar biphenyl structure. For similar compounds, DMSO and DMF are often excellent solubilizing agents.[13] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid and methoxy groups. Solubility is expected to be good, though potentially less than in polar aprotic solvents, and will likely decrease with increasing alkyl chain length of the alcohol (e.g., higher in methanol than in isopropanol).[12] |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Very Low | The polar carboxylic acid group significantly hinders solubility in non-polar solvents. Van der Waals forces between the biphenyl rings and the solvent are insufficient to overcome the strong intermolecular hydrogen bonding between the acid molecules in the solid state.[13] |

| Aqueous | Water | Very Low (in neutral form) | The large, non-polar biphenyl structure dominates, leading to poor aqueous solubility. Benzoic acid itself is only slightly soluble in water.[6] However, solubility is expected to be highly pH-dependent. |

The Critical Role of pH

The presence of the carboxylic acid moiety (a weak acid) means that the aqueous solubility of 2-(2-Methoxyphenyl)benzoic acid is profoundly influenced by pH.

-

Acidic pH (pH < pKa): The compound will exist predominantly in its neutral, protonated form (-COOH), which is poorly water-soluble.

-

Alkaline pH (pH > pKa): The carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻). This ionic form is significantly more polar and will exhibit dramatically increased aqueous solubility.[13]

This behavior is a key consideration for developing aqueous formulations or for designing experiments in buffered solutions. Adjusting the pH with a base (e.g., sodium hydroxide) is a standard and effective technique to dissolve this type of compound in aqueous or alcoholic media.[13]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[13]

Objective: To determine the equilibrium solubility of 2-(2-Methoxyphenyl)benzoic acid in a given solvent at a specified temperature.

Materials:

-

2-(2-Methoxyphenyl)benzoic acid (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO) of analytical grade

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 2-(2-Methoxyphenyl)benzoic acid to a vial containing a known volume of the test solvent. "Excess" means that a visible amount of solid material remains undissolved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitation: Shake the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure equilibrium is achieved.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[14]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Part 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of 2-(2-Methoxyphenyl)benzoic acid is essential for defining its shelf-life, storage conditions, and potential degradation products that could arise during manufacturing or formulation.[4] Forced degradation, or stress testing, is a critical component of this evaluation, providing insights into the intrinsic stability of the molecule.[15][16][17][18][19][20]

Predicted Chemical Liabilities and Degradation Pathways

The structure of 2-(2-Methoxyphenyl)benzoic acid contains several functional groups that could be susceptible to degradation under stress conditions.

-

Biphenyl System: The biphenyl core is generally stable. However, biphenyls can undergo oxidative degradation, potentially leading to hydroxylated species or, under more extreme conditions, ring cleavage.[7]

-

Carboxylic Acid Group: Carboxylic acids are generally stable but can undergo decarboxylation under high heat, although this typically requires harsh conditions.

-

Methoxy Group (Ether Linkage): Ether linkages can be susceptible to cleavage under strong acidic conditions, which would result in the formation of a phenolic group (2-(2-hydroxyphenyl)benzoic acid).

-

Aromatic Rings: The electron-rich aromatic rings could be susceptible to oxidative and photolytic degradation.

Based on these liabilities, the most probable degradation pathways are hydrolysis of the ether group under acidic conditions and oxidation of the aromatic system.

Protocol for Forced Degradation Studies

Forced degradation studies should be designed to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[17][19]

Objective: To identify potential degradation products and pathways for 2-(2-Methoxyphenyl)benzoic acid under various stress conditions.

Materials:

-

2-(2-Methoxyphenyl)benzoic acid

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

A suitable solvent in which the compound is soluble (e.g., methanol, acetonitrile)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

General Procedure:

-

Sample Preparation: Prepare stock solutions of 2-(2-Methoxyphenyl)benzoic acid in a suitable solvent.

-

Stress Conditions: Expose the solutions to the following conditions in parallel. A control sample (unstressed) should be analyzed at each time point.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate strength HCl solution. Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.[4]

-

Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate strength NaOH solution. Heat at an elevated temperature.[4]

-

Oxidative Degradation: Treat the stock solution with H₂O₂. Keep at room temperature or heat gently.[5][20]

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80 °C). Also, test the solid compound for thermal stability.[16]

-

Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze all samples, including controls, by a stability-indicating HPLC method. A PDA detector is useful for comparing the UV spectra of the parent peak and any new peaks, while an MS detector is invaluable for identifying the mass of degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The total response of the parent compound and all degradation products should remain relatively constant.

Conclusion

This guide provides a foundational framework for understanding and evaluating the solubility and stability of 2-(2-Methoxyphenyl)benzoic acid. While specific experimental data for this compound is sparse in the public domain, the principles of physical organic chemistry and established analytical protocols allow for a robust predictive assessment and a clear path forward for experimental determination.

The solubility is predicted to be high in polar aprotic solvents and moderate in polar protic solvents, with a strong dependence on pH in aqueous media. The primary stability concerns are likely to be oxidative degradation and potential ether hydrolysis under acidic conditions. By employing the detailed protocols for thermodynamic solubility determination and forced degradation studies outlined herein, researchers can generate the critical data needed to advance their research and development efforts with confidence and scientific rigor.

References

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- BenchChem. (2025). Overcoming solubility issues of 2-(2-Aminobenzoyl)benzoic acid in organic solvents.

- Lund University Publications. (n.d.).

- Urban, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Acree, Jr., W. E. (n.d.).

- BioPharm International. (2013).

- MedCrave online. (2016).

- PharmaTutor. (2014).

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResolveMass. (2025).

- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- Indian Journal of Applied & Pure Biology. (2025). Biphenyl degradation by Paenibacillus sp.

- BioPharm International. (2014).

- RJPT. (n.d.).

-

PubChem. (n.d.). 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3). Retrieved from [Link]

- Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99.

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

- ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents.

- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Semantic Scholar. (2019).

Sources

- 1. stereoelectronics.org [stereoelectronics.org]

- 2. pharmtech.com [pharmtech.com]

- 3. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. scribd.com [scribd.com]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biomedres.us [biomedres.us]

- 15. echemi.com [echemi.com]

- 16. mdpi.com [mdpi.com]

- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 18. ijrpp.com [ijrpp.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 2-(2-Methoxyphenyl)benzoic Acid and its Amide Derivatives for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyphenyl)benzoic acid, a biphenyl carboxylic acid scaffold with significant potential in medicinal chemistry. We delve into its synthesis via modern cross-coupling techniques, explore the preparation of its key amide derivatives, and discuss its likely pharmacological profile as an anti-inflammatory agent targeting the cyclooxygenase (COX) pathway. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for synthesis and biological evaluation, causality-driven explanations for experimental choices, and a framework for future structure-activity relationship (SAR) studies.

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl scaffolds are privileged structures in drug discovery, forming the core of numerous pharmacologically active molecules. Their rigid, well-defined three-dimensional structure allows for precise orientation of functional groups to interact with biological targets. The compound 2-(2-methoxyphenyl)benzoic acid, also known as 2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, is a member of this class. It combines the biphenyl framework with a carboxylic acid, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that often serves as a key binding group, and a methoxy substituent, which can modulate pharmacokinetic properties and target interactions. This guide will illuminate the synthetic routes to this core, the generation of its derivatives, and the methodologies to unlock its therapeutic potential.

Synthesis of the Core Scaffold: 2-(2-Methoxyphenyl)benzoic Acid

The most robust and versatile method for constructing the C-C bond between the two phenyl rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored in industrial and research settings for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

The logical disconnection for this synthesis involves coupling an ortho-substituted benzoic acid derivative with an ortho-substituted phenylboronic acid. The chosen pathway below utilizes methyl 2-bromobenzoate and 2-methoxyphenylboronic acid. The initial esterification of 2-bromobenzoic acid protects the carboxylic acid group, preventing it from interfering with the organometallic reagents in the coupling step.

Logical Workflow for Synthesis

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(2-methoxyphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 2-(2-methoxyphenyl)benzoic acid, a member of the biphenyl carboxylic acid class of compounds. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related analogues and the broader class of biphenyl carboxylic acids to forecast its pharmacological potential. We will explore the likely anti-inflammatory, analgesic, and anticancer properties, propose mechanisms of action, and provide detailed, field-proven experimental protocols for the validation of these predicted activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel biphenyl carboxylic acid derivatives.

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl carboxylic acid derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to their prevalence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] The structural rigidity of the biphenyl core, combined with the versatile chemical reactivity of the carboxylic acid group, provides a robust framework for designing molecules with specific biological functions.[1] This class of compounds has been successfully developed into anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[1][3]